- Spiro-phosphine-carboxylic acid iridium complex and preparation method and application thereof, China, , ,
Cas no 938-79-4 ((2R)-2-phenylbutanoic acid)
(2R)-2-phenylbutanoic acid structure
Product Name:(2R)-2-phenylbutanoic acid
Numero CAS:938-79-4
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00063165
CID:83235
PubChem ID:24856912
Update Time:2024-10-25
(2R)-2-phenylbutanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-(-)-2-Phenylbutyric acid
- (2R)-2-phenylbutanoic acid
- (R)-(-)-2-Phenylbuty
- (R)-(?)-2-Phenylbutyric acid
- (αR)-α-Ethylbenzeneacetic acid (ACI)
- Benzeneacetic acid, α-ethyl-, (R)- (ZCI)
- Butyric acid, 2-phenyl-, (R)-(-)- (8CI)
- (-)-(R)-2-Phenylbutyric acid
- (-)-2-Phenylbutanoic acid
- (-)-2-Phenylbutyric acid
- (-)-α-Phenylbutyric acid
- (2R)-2-Phenylbutyric acid
- (R)-(-)-2-Phenylbutanoic acid
- (R)-(-)-α-Ethylphenylacetic acid
- (R)-2-Phenylbutanoic acid
- (R)-2-Phenylbutyric acid
- (R)-α-Ethylbenzeneacetic acid
- (R)-(-)-2-Phenylbutyric acid, 99%
- CS-0204420
- BENZENEACETIC ACID, .ALPHA.-ETHYL-, (R)-
- AKOS015840435
- MFCD00063165
- SCHEMBL65737
- Benzeneacetic acid, alpha-ethyl-, (R)-
- Benzeneacetic acid,a-ethyl-,(ar)-
- AS-43511
- BP-12896
- Q27251362
- (r)-2-phenylbutanoicacid
- BENZENEACETIC ACID, .ALPHA.-ETHYL-, (.ALPHA.R)-
- 2-Phenylbutyric acid, (R)-
- Benzeneacetic acid, alpha-ethyl-, (alphaR)-
- (RS)-2-phenylbutyric acid
- 1238B41M1H
- DTXSID50354863
- (alphaR)-alpha-Ethylbenzeneacetic Acid; (-)-(R)-2-Phenylbutyric Acid; (-)-2-Phenylbutanoic Acid; (R)-(-)-alpha-Ethylphenylacetic Acid; (R)-alpha-Ethylbenzeneacetic cid
- UNII-1238B41M1H
- Butyric acid, 2-phenyl-, (R)-(-)-
- 938-79-4
-
- MDL: MFCD00063165
- Inchi: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1
- Chiave InChI: OFJWFSNDPCAWDK-SECBINFHSA-N
- Sorrisi: [C@H](C1C=CC=CC=1)(CC)C(=O)O
- BRN: 2327346
Proprietà calcolate
- Massa esatta: 164.08400
- Massa monoisotopica: 164.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 148
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.3
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.055 g/mL at 25 °C(lit.)
- Punto di fusione: Not available
- Punto di ebollizione: 102-104 °C/0.4 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:230°F
Gradi Celsius:110°C - Indice di rifrazione: n20/D 1.516
- PSA: 37.30000
- LogP: 2.26480
- Attività ottica: [α]20/D −93°, c = 0.9 in toluene
- Solubilità: Non determinato
- Pressione di vapore: 0.0±0.6 mmHg at 25°C
(2R)-2-phenylbutanoic acid Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22
- Istruzioni di sicurezza: S23-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R22
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2R)-2-phenylbutanoic acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
(2R)-2-phenylbutanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019132123-1g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 95% | 1g |
$187.95 | 2023-08-31 | |
| Alichem | A019132123-5g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 95% | 5g |
$552.08 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 279870-1G |
(2R)-2-phenylbutanoic acid |
938-79-4 | 99% | 1G |
¥707.75 | 2022-02-24 | |
| Apollo Scientific | OR304087-1g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 1g |
£78.00 | 2024-07-20 | ||
| Apollo Scientific | OR304087-5g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 5g |
£258.00 | 2024-07-20 | ||
| abcr | AB178776-1 g |
(R)-(-)-2-Phenylbutyric acid, 99%; . |
938-79-4 | 99% | 1 g |
€116.60 | 2023-07-20 | |
| abcr | AB178776-5 g |
(R)-(-)-2-Phenylbutyric acid, 99%; . |
938-79-4 | 99% | 5 g |
€352.00 | 2023-07-20 | |
| TRC | P319795-500mg |
(R)-(-)-2-Phenylbutyric Acid |
938-79-4 | 500mg |
$ 63.00 | 2023-09-06 | ||
| TRC | P319795-1g |
(R)-(-)-2-Phenylbutyric Acid |
938-79-4 | 1g |
$ 108.00 | 2023-09-06 | ||
| abcr | AB178776-1g |
(R)-(-)-2-Phenylbutyric acid, 99%; . |
938-79-4 | 99% | 1g |
€116.60 | 2025-04-15 |
(2R)-2-phenylbutanoic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ; 6 h, 0.3 MPa, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Iridium(1+), [(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2′,3… Solvents: Methanol ; 12 h, 6 atm, 45 °C
Riferimento
- Enantioselective Hydrogenation of α-Substituted Acrylic Acids Catalyzed by Iridium Complexes with Chiral Spiro Aminophosphine Ligands, Angewandte Chemie, 2012, 51(35), 8872-8875
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride , Acetonitrile , Water ; overnight, rt
Riferimento
- Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Benzyl/Propargyl Halides with Alkenylboronate Esters, Journal of the American Chemical Society, 2022, 144(14), 6442-6452
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Catalysts: (αR)-N-(2,2-Dimethylpropyl)-α-phenyl-1-piperidineethanamine Solvents: Tetrahydrofuran , Hexane
Riferimento
- Enantioselective α-alkylation of phenylacetic acid using a chiral bidentate lithium amide as a chiral auxiliary, Chemical & Pharmaceutical Bulletin, 1997, 45(12), 2122-2124
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Water , (2S)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ; 2 h, 45 °C
Riferimento
- Kinetic resolution of (R,S)-pyrazolides containing substituents in the leaving pyrazole for increased lipase enantioselectivity, Journal of Molecular Catalysis B: Enzymatic, 2010, 66(1-2), 113-119
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: (1S,2S)-1-Amino-2,3-dihydro-1H-benz[f]inden-2-ol Solvents: Ethanol , Water ; reflux; reflux → 26 °C; 12 h, 26 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Synthesis, absolute configuration, and application of enantiopure trans-1-aminobenz[f]indan-2-ol, Chirality, 2005, 17(2), 108-112
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Rational Design of CH/π Interaction Sites in a Basic Resolving Agent, Journal of Organic Chemistry, 2004, 69(22), 7436-7441
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Preparation of prostaglandin analogs for methods, systems, and compositions for promoting bone growth, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization, Journal of Sulfur Chemistry, 2011, 32(3), 199-212
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Preparation of 1-substituted 2-oxabicyclo[3.3.0]octanes and optical resolution via them, Japan, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(5R)-6-[bis(2-methylphenyl)phosphino-κP]spiro[4.4]nona-1,6… Solvents: Methanol ; 20 h, 30 atm, 50 °C
Riferimento
- Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX, Chemical Communications (Cambridge, 2010, 46(1), 156-158
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ; 6 h, 3 atm, 65 °C
Riferimento
- Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids, Chemical Science, 2017, 8(3), 1977-1980
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Iodoethane
Riferimento
- Asymmetric synthesis using chiral bases. Enantioselective α-alkylation of carboxylic acids, Journal of the Chemical Society, 1987, (9), 656-8
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 24 h, rt
Riferimento
- An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalyst, Tetrahedron Letters, 2010, 51(43), 5666-5669
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Tetraethylammonium iodide Catalysts: Silver , [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Acetonitrile ; 1 atm, rt
Riferimento
- Entrapment of a chiral cobalt complex within silver: a novel heterogeneous catalyst for asymmetric carboxylation of benzyl bromides with CO2, Chemical Communications (Cambridge, 2015, 51(61), 12216-12219
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Nitrilase [91-arginine,108-serine,139-phenylalanine,163-tryptophan,166-leucine,2… Solvents: Methanol , Water ; overnight, pH 8, 30 °C
Riferimento
- Engineering of Bradyrhizobium japonicum nitrilase variants with improved performance characteristics, and use for biocatalytic production of fine chemicals, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: Triacylglycerol lipase Solvents: Acetonitrile , Water ; 0.5 min, pH 8.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Directed Evolution of an Enantioselective Lipase with Broad Substrate Scope for Hydrolysis of α-Substituted Esters, Journal of the American Chemical Society, 2010, 132(20), 7038-7042
Metodo di produzione 18
Condizioni di reazione
1.1 Catalysts: Arylmalonate decarboxylase Solvents: Water ; pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Effect of conformation of the substrate on enzymic decarboxylation of α-arylmalonic acid, Bioorganic & Medicinal Chemistry, 1994, 2(6), 469-75
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters, Journal of the American Chemical Society, 2008, 130(11), 3302-3303
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Chiral discrimination of 2-arylalkanoic acids by (1S,2R)-1-aminoindan-2-ol through the formation of a consistent columnar supramolecular hydrogen-bond network, Perkin 2, 2000, (1), 111-119
(2R)-2-phenylbutanoic acid Raw materials
- Benzene, [(1S)-1-ethyl-2-propenyl]-
- (2R)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone
- (2E)-2-phenylbut-2-enoic acid
- (1-Bromopropyl)benzene
- 1H-Benz[f]inden-2-ol,1-amino-2,3-dihydro-, (1R,2S)-
- 2-Phenylbutyronitrile
- (E)-2-Phenylbut-2-enoic acid
- Benzenemethanamine, α-[(1,1-dimethylethoxy)methyl]-N-(1-methylethyl)-, lithium salt, (R)- (9CI)
- Benzeneacetic acid, α-ethyl-, 4-nitrophenyl ester
- (2R)-2-phenylbutanoic acid
- Propanedioic acid,2-ethyl-2-phenyl-
- 2-Phenylbutyric acid
(2R)-2-phenylbutanoic acid Preparation Products
(2R)-2-phenylbutanoic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:938-79-4)(2R)-2-phenylbutanoic acid
Numero d'ordine:A1207899
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:48
Prezzo ($):310.0
Email:sales@amadischem.com
(2R)-2-phenylbutanoic acid Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938-79-4)(2R)-2-phenylbutanoic acid
Purezza:99%
Quantità:25g
Prezzo ($):310.0